(2-Chloro-5-methoxy-4-propoxyphenyl)methanamine;hydrochloride
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Overview
Description
(2-Chloro-5-methoxy-4-propoxyphenyl)methanamine;hydrochloride is a chemical compound with a complex structure, characterized by the presence of chloro, methoxy, and propoxy groups attached to a phenyl ring. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-methoxy-4-propoxyphenyl)methanamine;hydrochloride typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. Common synthetic routes include:
Halogenation: Introduction of the chloro group.
Methoxylation: Addition of the methoxy group.
Propoxylation: Addition of the propoxy group.
Amination: Introduction of the methanamine group.
These reactions are usually carried out under controlled conditions, using specific reagents and catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. This ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-methoxy-4-propoxyphenyl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a carbonyl group.
Reduction: Reduction of the chloro group to a hydrogen atom.
Substitution: Replacement of the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution can result in various substituted phenyl derivatives .
Scientific Research Applications
(2-Chloro-5-methoxy-4-propoxyphenyl)methanamine;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals
Mechanism of Action
The mechanism of action of (2-Chloro-5-methoxy-4-propoxyphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-5-methoxyphenyl)boronic acid: Shares the chloro and methoxy groups but differs in the presence of a boronic acid group.
(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride: Contains a tetrazine ring instead of the propoxy group.
Uniqueness
(2-Chloro-5-methoxy-4-propoxyphenyl)methanamine;hydrochloride is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H17Cl2NO2 |
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Molecular Weight |
266.16 g/mol |
IUPAC Name |
(2-chloro-5-methoxy-4-propoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H16ClNO2.ClH/c1-3-4-15-11-6-9(12)8(7-13)5-10(11)14-2;/h5-6H,3-4,7,13H2,1-2H3;1H |
InChI Key |
HEOHWQWBVYVIOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)Cl)CN)OC.Cl |
Origin of Product |
United States |
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